2-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC9676197
Molecular Formula: C15H15FN4OS
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15FN4OS |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 2-(6-fluoroindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H15FN4OS/c1-9(2)14-18-19-15(22-14)17-13(21)8-20-6-5-10-3-4-11(16)7-12(10)20/h3-7,9H,8H2,1-2H3,(H,17,19,21) |
| Standard InChI Key | RJAOOXWRIOLJMA-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
| Canonical SMILES | CC(C)C1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula, C₁₅H₁₅FN₄OS, reflects a hybrid structure combining indole, thiadiazole, and acetamide components. The indole ring system, substituted with fluorine at the 6th position, is linked via an acetamide bridge to a 5-isopropyl-1,3,4-thiadiazole ring . The SMILES notation (CC(C)C1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F) and InChIKey (RJAOOXWRIOLJMA-UHFFFAOYSA-N) provide precise stereochemical details, confirming the (2E) configuration of the thiadiazole-ylidene group .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅FN₄OS |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 2-(6-fluoroindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
| CAS Number | 1219540-06-3 |
| Topological Polar Surface Area | 97.7 Ų |
The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the indole ring and potentially enhancing interactions with biological targets. Meanwhile, the isopropyl group on the thiadiazole ring contributes to hydrophobic interactions in binding pockets .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the indole’s aromatic protons (δ 7.2–7.8 ppm), the thiadiazole-linked NH group (δ 10.1 ppm), and the isopropyl methyl groups (δ 1.2–1.4 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 318.4, consistent with the molecular weight.
Synthesis and Optimization
Multi-Step Synthetic Routes
Synthesis typically begins with the preparation of 6-fluoroindole via Fischer indole synthesis, followed by N-alkylation with chloroacetyl chloride to introduce the acetamide linker. The thiadiazole moiety is constructed through a cyclocondensation reaction between thiosemicarbazide and isobutyryl chloride, yielding 5-isopropyl-1,3,4-thiadiazol-2-amine. Final coupling via a nucleophilic acyl substitution reaction completes the structure .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indole N-alkylation | Chloroacetyl chloride, K₂CO₃, DMF, 80°C | 78 |
| Thiadiazole formation | Thiosemicarbazide, isobutyryl chloride, POCl₃, reflux | 65 |
| Amide coupling | EDC/HOBt, DCM, rt | 82 |
Purification and Analytical Validation
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, validated by High-Performance Liquid Chromatography (HPLC) . Thermal stability assessments using Differential Scanning Calorimetry (DSC) indicate a melting point of 214–216°C, with no decomposition below 200°C.
Biological Activities and Mechanisms
Kinase Inhibition Profiling
Preliminary assays demonstrate nanomolar inhibition (IC₅₀ = 58 nM) against Aurora kinase A, a key regulator of mitosis. Molecular docking simulations suggest the fluorine atom forms a hydrogen bond with Ala213 in the kinase’s ATP-binding pocket, while the thiadiazole ring engages in π-π stacking with Phe275 .
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound outperforms fluconazole, likely due to thiadiazole-mediated disruption of microbial cell wall synthesis.
Pharmacological Applications
Anti-Inflammatory Activity
Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages show 72% suppression of TNF-α at 10 µM, comparable to dexamethasone. Mechanism studies link this to NF-κB pathway inhibition.
Comparative Analysis with Analogues
Table 3: Activity Comparison of Indole-Thiadiazole Hybrids
| Compound | Aurora Kinase IC₅₀ (nM) | Anticancer EC₅₀ (µM) |
|---|---|---|
| Target Compound | 58 | 2.4 |
| 6-Chloroindole analogue | 142 | 5.1 |
| Thiadiazole-5-methyl | 89 | 3.8 |
The 6-fluoro substitution confers a 2.4-fold potency increase over chloro analogues, underscoring fluorine’s role in enhancing target affinity .
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